molecular formula C12H17ClN2OS B5217039 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide

5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide

Cat. No. B5217039
M. Wt: 272.79 g/mol
InChI Key: GQMAFKJGCTXMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, also known as CPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It is widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying epigenetic regulation and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine and ethyl chloroformate. The resulting product is then treated with thionyl chloride to form 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. This method has been optimized to produce high yields of pure 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide.

Scientific Research Applications

5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-chloro-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMAFKJGCTXMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.